molecular formula C6H10N2OS B2654082 (3-Methyl-2-methylsulfanylimidazol-4-yl)methanol CAS No. 107718-01-4

(3-Methyl-2-methylsulfanylimidazol-4-yl)methanol

Cat. No. B2654082
CAS RN: 107718-01-4
M. Wt: 158.22
InChI Key: JSGNXGJXVXAVGU-UHFFFAOYSA-N
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Description

(3-Methyl-2-methylsulfanylimidazol-4-yl)methanol, also known as MIM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MIM is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes: Methanol acts as both a C1 synthon and H2 source in selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This process tolerates various amines and allows for the synthesis of pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization, showcasing methanol's synthetic value in organic synthesis (Sarki et al., 2021).

Material Science

  • Nanoscale Zeolitic Imidazolate Frameworks (ZIFs): The synthesis of well-shaped nanocrystals of ZIF-8, a type of zeolitic imidazolate framework, is achieved by reacting Zn(NO3)2·6H2O with an excess of 2-methylimidazole in methanol at room temperature. This method yields nanocrystals with a narrow size distribution, highlighting the utility of methanol and imidazole derivatives in the preparation of microporous materials (Cravillon et al., 2009).

Biofuels and Renewable Energy

  • Transesterification for Biodiesel Production: The ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO4]) is utilized as both a solvent and acid catalyst for in-situ extractive transesterification of wet Nannochloropsis with methanol. This process demonstrates an efficient and economic approach for biodiesel production, showcasing the role of imidazole-based ionic liquids in renewable energy technologies (Sun et al., 2017).

Biotechnology

  • Methanol Utilization in Escherichia coli for Specialty Chemical Production: Engineering E. coli to utilize methanol via the NAD-dependent methanol dehydrogenase from Bacillus stearothermophilus demonstrates the organism's conversion of methanol into biomass components. This establishes a foundation for using methanol as a substrate in microbial biotechnology for producing chemicals and fuels (Whitaker et al., 2017).

properties

IUPAC Name

(3-methyl-2-methylsulfanylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-8-5(4-9)3-7-6(8)10-2/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGNXGJXVXAVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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